molecular formula C5H14ClNO B565003 4-Amino-1-pentanol-d4 Hydrochloride Salt CAS No. 1216414-18-4

4-Amino-1-pentanol-d4 Hydrochloride Salt

Cat. No. B565003
M. Wt: 143.647
InChI Key: DLOGMTRDVUURIL-WLKDFHKOSA-N
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Description

4-Amino-1-pentanol-d4 Hydrochloride Salt is a deuterium-labelled amine compound . It is potentially useful in synthetic applications and research . It is also an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .


Synthesis Analysis

This compound is used in synthesis and biochemical research . It is available for custom synthesis , indicating that it can be synthesized according to specific requirements.


Molecular Structure Analysis

The molecular formula of 4-Amino-1-pentanol-d4 Hydrochloride Salt is C5H9D4NO : HCl . The molecular weight is 107.2 : 36.5 . The InChI string representation of the molecule is InChI=1/C18H26ClN3O/c1-3-22 (11-12-23)10-4-5-14 (2)21-17-8-9-20-18-13-15 (19)6-7-16 (17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3, (H,20,21)/i4D2,10D2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1-pentanol-d4 Hydrochloride Salt include a molecular weight of 107.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 107.124821022 g/mol and the monoisotopic mass is 107.124821022 g/mol . The topological polar surface area is 46.2 Ų . The compound has a heavy atom count of 7 .

Scientific Research Applications

Synthesis and Biofuel Applications

4-Amino-1-pentanol-d4 hydrochloride salt, as part of the pentanol isomer family, finds its significance in biofuel research. Pentanol isomers, including 1-pentanol and pentenol, are considered potential biofuel candidates due to their favorable chemical properties. Through metabolic engineering, researchers have developed microbial strains capable of producing these isomers from amino acid substrates, indicating a promising avenue for sustainable biofuel production. Despite current limitations in production efficiency, the ongoing advancements hold significant promise for the biofuel industry (Cann & Liao, 2009).

Catalytic Activity and Material Science

In material science, 4-Amino-1-pentanol-d4 hydrochloride salt derivatives have been explored for their ability to influence the morphology of salt crystals. This research has implications for various industrial applications, including the design and synthesis of materials with specific crystal structures. The studies provide insights into how additives like 2-amino-pentanoic acid can preferentially bind to certain planes of NaCl crystals, thereby affecting their overall shape and structure (Si et al., 2019).

Anticancer Research

In the field of medicinal chemistry, derivatives of 4-Amino-1-pentanol-d4 hydrochloride have been investigated for their potential as anticancer drugs. Specifically, amino acetate functionalized Schiff base organotin(IV) complexes have shown promising cytotoxicity against various human tumor cell lines. These complexes, characterized by their structural and electronic properties, represent a novel class of compounds with potential therapeutic applications in cancer treatment (Basu Baul et al., 2009).

Safety And Hazards

The safety and hazards of 4-Amino-1-pentanol-d4 Hydrochloride Salt are not explicitly mentioned in the available resources .

Future Directions

The future directions of 4-Amino-1-pentanol-d4 Hydrochloride Salt are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-amino-1,1,2,2-tetradeuteriopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/i2D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGMTRDVUURIL-WLKDFHKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)N)C([2H])([2H])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675595
Record name 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-pentanol-d4 Hydrochloride Salt

CAS RN

1216414-18-4
Record name 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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